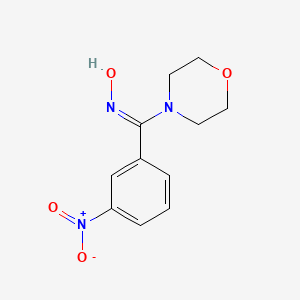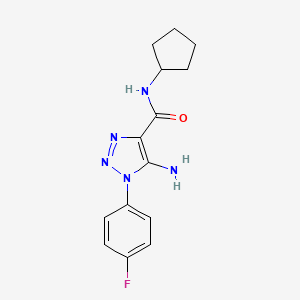
N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine, also known as NOHA, is a potent inhibitor of the enzyme nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. NOHA is a synthetic compound that has been widely used in scientific research to study the role of NO in various biological systems.
Aplicaciones Científicas De Investigación
Chemosensor Activity for Lanthanide Cations and Anions
N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine and related compounds exhibit chemosensor activity towards lanthanide cations and various anions such as fluoride, cyanide, and acetate. Specifically, these compounds have shown effectiveness as bifunctional sensors for europium(III) cation and fluoride anion, indicating their potential in detecting and quantifying these species in various environments (Tolpygin et al., 2017).
Biological Activity in Medicinal Chemistry
A series of derivatives related to N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine have been synthesized and evaluated for their larvicidal activity, demonstrating significant potential against third instar larvae. This suggests a role in developing new compounds for pest control, highlighting the chemical's versatility beyond its primary applications (Gorle et al., 2016).
Synthesis of Morpholinone Heterocycles
The compound has been utilized in catalyzed reactions to generate morpholinone heterocycles through formal [3 + 3] additions. This method has enabled the production of γ-hydroxy amino esters, which are of interest due to their potential in creating optically enriched γ-lactams. This synthesis route opens avenues for the development of novel organic compounds with potential pharmaceutical applications (Phillips et al., 2008).
Development of Antioxidants
Studies involving N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine derivatives have explored their capabilities as antioxidants. These investigations have led to the design of compounds with improved antioxidant potential, which could play a crucial role in mitigating oxidative stress and related diseases (Çetinkaya et al., 2012).
Fluorescent Probes for Hypoxic Cells
The compound has been employed in the development of fluorescent probes for detecting hypoxia in tumor cells. Through the incorporation of specific functional groups, these probes have demonstrated high selectivity and sensitivity for hypoxic conditions, suggesting their utility in biomedical research and diagnostic imaging (Feng et al., 2016).
Propiedades
IUPAC Name |
(NZ)-N-[morpholin-4-yl-(3-nitrophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-12-11(13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,15H,4-7H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZMYGNSUDOOW-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N\O)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-nitrophenyl)methanone oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)




![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)
